molecular formula C17H17ClN4O4S B2681924 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 1105216-46-3

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2681924
CAS No.: 1105216-46-3
M. Wt: 408.86
InChI Key: VLSFGANKTKWPOY-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound characterized by its unique structural features, including a chlorinated phenyl ring, a dioxidoisothiazolidine moiety, and a pyridinylmethyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps:

    Formation of the Dioxidoisothiazolidine Ring: This step often starts with the reaction of a suitable thiourea derivative with a chlorinating agent such as sulfuryl chloride to form the isothiazolidine ring, followed by oxidation using hydrogen peroxide to introduce the dioxido functionality.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridin-3-ylmethylamine: The chlorinated phenyl derivative is then coupled with pyridin-3-ylmethylamine under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Oxalamide Backbone: Finally, the intermediate is reacted with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis while ensuring the reaction conditions are optimized for yield and purity. This includes:

  • Using continuous flow reactors for better control over reaction conditions.
  • Implementing purification steps such as recrystallization or chromatography to achieve high purity.
  • Ensuring safety protocols are in place due to the use of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The dioxidoisothiazolidine ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the oxalamide backbone.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Further oxidized derivatives of the dioxidoisothiazolidine ring.

    Reduction: Reduced forms of the oxalamide backbone.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism by which N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-chlorophenyl)-N2-(pyridin-3-ylmethyl)oxalamide: Lacks the dioxidoisothiazolidine ring.

    N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(methyl)oxalamide: Lacks the pyridin-3-ylmethyl group.

Uniqueness

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to the presence of both the dioxidoisothiazolidine ring and the pyridin-3-ylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds lacking these features.

Properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c18-14-5-4-13(9-15(14)22-7-2-8-27(22,25)26)21-17(24)16(23)20-11-12-3-1-6-19-10-12/h1,3-6,9-10H,2,7-8,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSFGANKTKWPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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